molecular formula C15H15F3N2O2 B2781015 ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate CAS No. 956950-76-8

ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate

Cat. No. B2781015
CAS RN: 956950-76-8
M. Wt: 312.292
InChI Key: AWRIEHOJMDUNEL-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific structure of “ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate” would likely include additional functional groups attached to this basic pyrazole structure.


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not available in the sources I found.

Scientific Research Applications

E3MPC has been studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory and anti-cancer properties, and has been studied for its potential therapeutic uses in the treatment of various diseases. Additionally, E3MPC has been studied for its potential use as an antioxidant, and as a tool for studying protein-protein interactions.

Advantages and Limitations for Lab Experiments

E3MPC has several advantages for laboratory experiments. It is relatively easy to synthesize and can be stored at room temperature. Additionally, it has been shown to be non-toxic and non-mutagenic, making it a safe compound to use in experiments. However, it is important to note that E3MPC has not been extensively studied, and its effects in humans are not yet fully understood.

Future Directions

There are several potential future directions for the research and study of E3MPC. One potential direction is to further study its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the potential therapeutic uses of E3MPC in the treatment of various diseases is warranted. Finally, further study into the potential applications of E3MPC in drug design and development is also an area of potential research.

Synthesis Methods

E3MPC has been synthesized through a two-step process using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In the first step, 3,5-dimethyl-1-bromo-1H-pyrazole-4-carboxylic acid was reacted with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base to form the intermediate 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid. In the second step, this intermediate was reacted with ethyl chloroformate to form the desired product, E3MPC.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While some pyrazole derivatives are used in pharmaceuticals and are generally considered safe under certain conditions, others may have toxic effects . The specific safety and hazard information for “ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate” is not available in the sources I found.

properties

IUPAC Name

ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c1-4-22-14(21)13-9(2)19-20(10(13)3)12-7-5-6-11(8-12)15(16,17)18/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRIEHOJMDUNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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